1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that features a combination of phenoxy, piperazine, and benzo[d][1,3]dioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
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Formation of the Phenoxy Intermediate:
Starting Material: 2-Allylphenol
Reagents: Sodium hydride (NaH), 1-bromo-3-chloropropane
Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under inert atmosphere.
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Piperazine Derivative Synthesis:
Starting Material: Benzo[d][1,3]dioxole-5-carboxaldehyde
Reagents: Piperazine, sodium triacetoxyborohydride (STAB)
Conditions: The reaction is performed in methanol at room temperature.
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Coupling Reaction:
Intermediate: The phenoxy intermediate is reacted with the piperazine derivative.
Reagents: Potassium carbonate (K2CO3)
Conditions: The reaction is conducted in acetonitrile under reflux.
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Final Product Formation:
Reagents: Hydrochloric acid (HCl) in ethanol
Conditions: The final product is precipitated as the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The phenoxy and piperazine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products:
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- 1-(2-Phenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol
- 1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)propan-2-ol
Comparison: 1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of both the allyl group and the benzo[d][1,3]dioxole moiety, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4.2ClH/c1-2-5-20-6-3-4-7-22(20)28-17-21(27)16-26-12-10-25(11-13-26)15-19-8-9-23-24(14-19)30-18-29-23;;/h2-4,6-9,14,21,27H,1,5,10-13,15-18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASQPKYAFCNOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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